Octachloro-3-cyclohexenone

Description

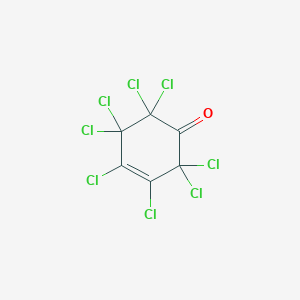

Structure

2D Structure

3D Structure

Properties

CAS No. |

13821-77-7 |

|---|---|

Molecular Formula |

C6Cl8O |

Molecular Weight |

371.7 g/mol |

IUPAC Name |

2,2,3,4,5,5,6,6-octachlorocyclohex-3-en-1-one |

InChI |

InChI=1S/C6Cl8O/c7-1-2(8)5(11,12)6(13,14)3(15)4(1,9)10 |

InChI Key |

NWTAJAVTWCNAPO-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(C(C(=O)C1(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Octachloro 3 Cyclohexenone and Polychlorinated Analogues

Chlorination Reactions as Primary Synthetic Routes

Direct chlorination stands as the most fundamental method for synthesizing polychlorinated cyclohexenones. This approach involves treating aromatic or cycloaliphatic precursors with strong chlorinating agents, leading to the substitution of hydrogen atoms with chlorine. The choice of precursor and reaction conditions is critical in directing the reaction towards the desired perchlorinated product.

Phenolic compounds are significant precursors for the synthesis of chlorinated organic molecules due to their high reactivity with electrophilic chlorine species like hypochlorous acid (HOCl). nih.gov The reaction proceeds via an electrophilic attack on the aromatic ring, yielding a series of chlorinated phenols.

The initial products formed from the reaction between phenol (B47542) and chlorine are typically 2-chlorophenol (B165306) and 4-chlorophenol, as the hydroxyl group directs the electrophilic attack to the ortho and para positions. nih.gov With continued exposure to chlorine, more highly substituted phenols such as 2,4-dichlorophenol, 2,6-dichlorophenol, and ultimately 2,4,6-trichlorophenol (B30397) are formed. nih.govnih.gov These polychlorinated phenols can serve as intermediates that, under forcing conditions, may undergo further chlorination and rearrangement to yield polychlorinated cyclohexenones.

However, a significant competing reaction pathway during the extensive chlorination of phenols is the cleavage of the aromatic ring. nih.gov For instance, the chlorination of certain meta-substituted phenols can lead to a nearly complete conversion to chloroform, while ortho- and para-substituted phenols also yield ring cleavage products, albeit to a lesser extent. nih.gov Research has identified the formation of α,β-unsaturated C4-dicarbonyl compounds as major ring cleavage products, indicating that the pathway to a stable, fully chlorinated six-membered ring like octachloro-3-cyclohexenone from phenolic precursors is complex and requires careful management of reaction conditions to minimize degradative side reactions. nih.govnih.gov

Table 1: Products from the Chlorination of Phenolic Compounds

| Precursor | Intermediate Products | Ring Cleavage Products |

|---|---|---|

| Phenol | 2-Chlorophenol, 4-Chlorophenol, 2,4,6-Trichlorophenol nih.govnih.gov | Chloroform, α,β-unsaturated C4-dialdehydes, C4-dicarboxylic acids nih.govnih.gov |

| 4-Bromophenol | Bromochlorophenols | Chloro-butenedial (Cl-BDA), Bromo-butenedial (Br-BDA) nih.gov |

| Bisphenol S | Chlorinated Bisphenol S derivatives | 2-Butene-1,4-dial (BDA) nih.gov |

This table summarizes the types of products observed during the chlorination of various phenolic precursors, highlighting the formation of key intermediates and competing ring cleavage products.

A more direct route to polychlorinated cyclohexenones involves the exhaustive chlorination of cycloalkanone or cycloalkenone precursors. This method avoids the complexities of aromatic ring cleavage associated with phenolic starting materials. The direct halogenation of a pre-existing cyclic ketone framework allows for the stepwise substitution of alpha- and other ring protons.

For example, studies on the chlorination of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) have shown that the 2-position can be completely and exclusively chlorinated using chlorine in dichloromethane. researchgate.net Further reactions can be employed to achieve a higher degree of chlorination around the ring. The conversion of isophorone, a cyclohexenone derivative, into various di- and trichloro-derivatives demonstrates the feasibility of this approach for producing a range of polychlorinated carbonyl compounds. researchgate.net By applying aggressive chlorination conditions to a cyclohexanone (B45756) or cyclohexenone core, it is possible to achieve exhaustive substitution to yield perchlorinated products like this compound.

Advanced Synthetic Strategies and Improvements

Improving the synthesis of highly chlorinated compounds like this compound focuses on enhancing reaction efficiency and control. Advanced synthetic methods often involve specialized reagent systems and reaction conditions to drive the chlorination to completion while minimizing side reactions.

One noted improvement involves the use of dimethylformamide-hydrogen chloride (DMF-HCl) mixtures. These mixtures have been shown to be effective enolizing agents, which can facilitate further chlorination. researchgate.net The enol form of a ketone is highly reactive towards electrophilic chlorinating agents. By promoting enolization, these solvent systems can help achieve higher levels of chlorination, potentially leading to hexachlorodimedone and other polychlorinated carbonyl compounds. researchgate.net Such techniques could be applied to drive the chlorination of cyclohexenone precursors toward the octachloro- state.

Further advancements in organic synthesis, such as the use of specific catalysts to control reaction pathways, represent potential avenues for improving the synthesis of perchlorinated compounds. While many modern synthetic methods focus on highly selective and often stereospecific transformations, such as palladium-catalyzed dehydrogenation of ketones or chemicalbook.comchemicalbook.com-sigmatropic rearrangements to form cyclohexenone cores, their direct application to exhaustive chlorination is not straightforward. organic-chemistry.orgnih.govnih.gov However, the principles of catalyst-controlled reactivity could inspire new methods to manage the complex chlorination of a cyclohexenone ring system.

Chemo- and Regioselectivity in Polychlorination

In the synthesis of a specific polychlorinated isomer like this compound, controlling the selectivity of the chlorination reactions is paramount.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. study.com In the context of synthesizing this compound from phenolic precursors, the key chemoselective challenge is to favor chlorination of the aromatic ring over oxidative ring cleavage. nih.gov The reaction conditions must be tuned to ensure the integrity of the six-membered ring is maintained throughout the multiple chlorination steps.

Regioselectivity is the preference for a reaction to occur at one position over another. study.com During the chlorination of substituted phenols, the initial positions of chlorination are dictated by the directing effects of the hydroxyl group and any other substituents. nih.gov For example, the chlorination of 2-bromophenol (B46759) leads exclusively to chloro-butenedial, whereas 2,4-dibromophenol (B41371) yields bromo-butenedial, demonstrating how the position of existing substituents can direct the outcome of subsequent reactions. nih.gov In the synthesis of this compound from a cyclohexenone precursor, achieving the specific arrangement of chlorine atoms, including the C=C double bond at the 3-position, requires careful control over the sequence and conditions of chlorination to manage the regiochemistry of both addition and substitution reactions.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chlorophenol |

| 4-Chlorophenol |

| 2,4-Dichlorophenol |

| 2,6-Dichlorophenol |

| 2,4,6-Trichlorophenol |

| Chloroform |

| Hypochlorous acid |

| 4-Bromophenol |

| Chloro-butenedial (Cl-BDA) |

| Bromo-butenedial (Br-BDA) |

| Bisphenol S |

| 2-Butene-1,4-dial (BDA) |

| 4-Hydroxy-phenylacetic acid |

| 2-Chloromaleic acid (Cl-MA) |

| 5,5-dimethyl-1,3-cyclohexanedione (dimedone) |

| Isophorone |

| Hexachlorodimedone |

| Dimethylformamide (DMF) |

| Hydrogen chloride (HCl) |

| 2-Bromophenol |

Based on a comprehensive search for scientific literature, there is currently insufficient detailed information available in publicly accessible sources to generate a thorough and scientifically accurate article on the specific chemical reactivity and mechanistic studies of "this compound" that adheres to the provided outline.

While general principles of the requested reaction types and investigatory methods are well-documented for other compounds, specific research findings, data tables, and mechanistic elucidations for this compound could not be located. The PubChem database confirms the existence and basic properties of this compound (IUPAC name: 2,2,3,4,5,5,6,6-octachlorocyclohex-3-en-1-one), but does not provide detailed reactivity data. nih.gov

Therefore, it is not possible to fulfill the request to generate content for the following sections and subsections as the specific research on this compound is not available in the searched scientific literature:

Chemical Reactivity and Mechanistic Studies of Octachloro-3-cyclohexenone3.1. Nucleophilic Addition Reactions 3.2. Substitution and Elimination Pathways 3.3. Rearrangement Reactions and Transformations 3.4. Theoretical and Experimental Mechanistic Elucidation 3.4.1. Kinetics Studies in Reaction Pathway Determination 3.4.2. Isotopic Labeling Investigations

To provide an article that is both scientifically accurate and strictly adheres to the requested outline, dedicated research studies focusing on the reaction chemistry of Octachloro-3-cyclohexenone would be required.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Octachloro-3-cyclohexenone, various NMR techniques would be applied to determine its precise structure.

Proton (¹H) NMR Spectroscopic Analysis

Given that the structure of this compound (C₆Cl₈O) contains no hydrogen atoms, a standard ¹H NMR spectrum would not show any signals. This absence of proton signals would be a key characteristic confirming the perchlorinated nature of the aliphatic portion of the molecule.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

A proton-decoupled ¹³C NMR spectrum would provide crucial information about the carbon skeleton of this compound. Based on its structure, six distinct carbon signals would be expected, corresponding to the six carbon atoms in the cyclohexenone ring. The chemical shifts (δ) of these signals would be influenced by the presence of electronegative chlorine atoms and the carbonyl group.

A hypothetical ¹³C NMR data table is presented below, with estimated chemical shift ranges based on general principles for similar functional groups.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C1) | 180 - 200 | Typical range for a carbonyl carbon in a conjugated system, shifted downfield. |

| -C(Cl)₂- (C2) | 90 - 110 | Quaternary carbon attached to two chlorine atoms, significantly deshielded. |

| =C(Cl)- (C3) | 130 - 150 | Olefinic carbon bonded to a chlorine atom. |

| =C(Cl)- (C4) | 130 - 150 | Olefinic carbon bonded to a chlorine atom. |

| -C(Cl)₂- (C5) | 90 - 110 | Quaternary carbon attached to two chlorine atoms. |

| -C(Cl)₂- (C6) | 90 - 110 | Quaternary carbon attached to two chlorine atoms. |

This table is predictive and not based on experimental data.

Two-Dimensional (2D) NMR Techniques in Structure Elucidation

While ¹H-¹H COSY and other proton-based 2D NMR techniques would be inapplicable due to the absence of protons, heteronuclear 2D NMR experiments would be invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would be used to confirm the absence of any direct carbon-hydrogen bonds, as no correlations would be observed.

Heteronuclear Multiple Bond Correlation (HMBC): This technique would be critical for confirming the connectivity of the carbon skeleton by showing correlations between carbon atoms that are two or three bonds apart. For instance, correlations between the carbonyl carbon (C1) and carbons at positions C2 and C6 would be expected.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its elemental formula (C₆Cl₈O). The high resolution allows for differentiation between compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a complex and distinctive isotopic cluster for the molecular ion, which would be a key identifying feature.

Hypothetical HRMS Data

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₆³⁵Cl₈O | 367.7457 |

| [M+2]⁺ | C₆³⁵Cl₇³⁷ClO | 369.7428 |

| ... | ... | ... |

This table presents a simplified view of the expected isotopic pattern. The full pattern would be more complex due to the presence of eight chlorine atoms.

Fragmentation Pathways Analysis

In an electron ionization (EI) mass spectrum, the molecular ion of this compound would be expected to undergo fragmentation. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for cyclic ketones and chlorinated compounds would be anticipated.

Predicted Fragmentation Pathways:

Loss of CO: A neutral loss of carbon monoxide (28 Da) from the molecular ion is a characteristic fragmentation of cyclic ketones.

Loss of Cl/Cl₂: The expulsion of chlorine radicals (35/37 Da) or chlorine molecules (70/72/74 Da) is a common pathway for polychlorinated compounds.

Ring Cleavage: Fragmentation of the cyclohexenone ring could lead to various smaller chlorinated fragments.

A detailed analysis of the m/z values and isotopic patterns of the fragment ions would be necessary to propose and confirm specific fragmentation mechanisms. Without experimental data, a definitive analysis of the fragmentation pathways is not possible.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. qiboch.com The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific structural components. The high degree of chlorination significantly influences the position and intensity of these bands.

The most prominent absorption in the spectrum is the carbonyl (C=O) stretching vibration. For cyclic ketones like cyclohexanone (B45756), this peak typically appears around 1710 cm⁻¹ qiboch.com. However, in this compound, the electron-withdrawing effect of the numerous chlorine atoms, particularly those alpha to the carbonyl group, causes a shift to a higher wavenumber. This is a well-documented phenomenon where electronegative substituents increase the frequency of the C=O stretch.

Another key feature is the carbon-carbon double bond (C=C) stretching vibration. In a typical cyclohexene, this band is found around 1640 cm⁻¹ docbrown.info. For this compound, this peak is also influenced by the surrounding chlorine atoms. The spectrum is further characterized by a series of complex vibrations in the fingerprint region (below 1500 cm⁻¹) which are unique to the molecule and arise from C-C stretching and C-Cl stretching vibrations, as well as various bending modes. Research on related polychloro-alicyclic ketones, such as heptachloro-3-methylcyclohexenone, shows that their IR spectra are very similar to that of this compound, confirming the presence of a 3-cyclohexenone structure where the double bond is not conjugated with the carbonyl group cdnsciencepub.com.

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Wavenumber for this compound (cm⁻¹) | Notes |

|---|---|---|---|

| C=O Stretch (Ketone) | ~1715 | >1750 | Shifted to higher frequency due to the inductive effect of multiple chlorine atoms. |

| C=C Stretch (Alkene) | ~1650 | ~1600-1640 | Position influenced by chlorine substitution on the double bond. |

| C-Cl Stretch | ~600-800 | Multiple strong bands | The high number of C-Cl bonds results in complex absorptions in this region. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The key chromophores in this compound are the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

The carbonyl group exhibits a weak absorption band in the 270-300 nm region, which is attributed to the forbidden n → π* transition egyankosh.ac.in. For cyclohexanone, this peak is observed around 285 nm semanticscholar.org. The extensive chlorination in this compound is expected to cause a slight shift in this absorption.

The carbon-carbon double bond gives rise to a strong π → π* transition. In isolated ethylenic systems, this transition occurs at wavelengths below 200 nm. In this compound, the double bond is not conjugated with the carbonyl group, so its absorption is expected to be in the far UV region. Studies on similar polychlorinated 3-cyclohexenones confirm that the double bond is not conjugated to the carbonyl group based on their UV and IR spectra cdnsciencepub.com. Conjugation, which is absent here, would significantly shift the π → π* transition to longer wavelengths (a bathochromic shift) egyankosh.ac.inutoronto.ca.

Table 2: Electronic Transitions and Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Carbonyl (C=O) | n → π* | ~280-300 | Low (<100 M⁻¹cm⁻¹) |

Surface-Sensitive Spectroscopic Methods in Related Research

While bulk characterization methods like IR and UV-Vis spectroscopy are fundamental, surface-sensitive techniques are crucial for analyzing the interactions of molecules on surfaces, understanding thin films, and probing interfacial chemistry. Although specific studies employing these methods on this compound are not widely available, their application in related research on halogenated organic compounds demonstrates their potential utility.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

In research involving chlorinated organic compounds, XPS is highly effective for characterizing the C-Cl bond. The binding energy of the chlorine 2p electron provides information about its chemical environment. For chlorine atoms covalently bonded to carbon, the Cl 2p₃/₂ component typically appears at a binding energy of approximately 200-201 eV researchgate.net. The presence of distinct peaks in the Cl 2p region can confirm the successful chlorination of a carbon-based material harvard.edu. The Cl 2p spectrum exhibits spin-orbit splitting, resulting in two peaks (Cl 2p₃/₂ and Cl 2p₁/₂) with a separation of about 1.6 eV thermofisher.com. Analysis of the C 1s region can also reveal C-Cl bonding, although the shift relative to C-C bonds can be small. XPS is therefore a valuable tool for quantifying the surface concentration of chlorine and confirming the integrity of C-Cl bonds in molecules like this compound when adsorbed on a substrate.

Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions carleton.edu. The mass-to-charge ratio of these secondary ions is measured with a mass spectrometer to determine the elemental, isotopic, or molecular composition of the surface to a depth of 1 to 2 nm youtube.comnasa.gov.

For halogenated organic compounds, SIMS can provide highly sensitive detection of elements and molecular fragments. In the analysis of a compound like this compound, SIMS could be used to:

Detect Chlorine and its Isotopes: SIMS has excellent sensitivity for all elements, including halogens.

Identify Molecular Fragments: By analyzing the mass spectrum, characteristic fragments of the parent molecule can be identified, providing structural information. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a clear indicator for chlorine-containing fragments researchgate.net.

Surface Imaging: SIMS can be used to map the distribution of the compound on a surface with high spatial resolution.

Depth Profiling: In "dynamic SIMS" mode, the technique can be used to determine the distribution of the compound as a function of depth into a sample carleton.edu.

Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) is an advanced technique that combines the high spatial resolution of atomic force microscopy (AFM) with the chemical specificity of infrared spectroscopy elettra.euwikipedia.org. The method works by using the sharp tip of an AFM to detect the local thermal expansion of a sample as it absorbs light from a tunable IR laser researchgate.net. This allows for the acquisition of IR spectra and chemical images at the nanoscale, far beyond the diffraction limit of conventional IR microscopy optica.org.

While direct AFM-IR studies on this compound are not documented, the technique offers significant potential for related research. For instance, it could be used to:

Characterize Thin Films: Analyze the chemical composition and uniformity of a thin film of this compound on a substrate with a spatial resolution of approximately 10-100 nm wikipedia.orgoptica.org.

Study Polymer Blends: If this compound were used as an additive in a polymer matrix, AFM-IR could map its distribution and identify domains of high concentration.

Investigate Molecular Orientation: By using polarized IR light, AFM-IR can provide information about the orientation of specific functional groups (like the C=O bond) on a surface optica.org.

This technique bridges the gap between traditional microscopy and spectroscopy, enabling chemical analysis at a scale relevant to nanomaterials and complex molecular assemblies researchgate.netacs.org.

Computational Chemistry and Theoretical Modeling of Octachloro 3 Cyclohexenone

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on solving the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like Octachloro-3-cyclohexenone, DFT could be applied to:

Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms (the ground state geometry). This would provide precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These calculations help in understanding the molecule's reactivity, with electron-rich regions being susceptible to electrophilic attack and electron-poor regions to nucleophilic attack.

Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the structure of the compound.

A hypothetical table of DFT-calculated properties for this compound might look like this:

| Property | Predicted Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Note: The table above is for illustrative purposes only. No actual calculated data for this compound has been found.

Hartree-Fock (HF) is another fundamental quantum mechanical method. While generally less accurate than DFT for many applications due to its approximation of electron correlation, it can still be a valuable tool. HF-based methods could be used for:

Initial Geometry Optimizations: Providing a starting point for more computationally expensive calculations.

More advanced methods that build upon HF, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide highly accurate energy calculations, though at a greater computational cost.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. For this compound, MD simulations could be employed to:

Conformational Analysis: Explore the different possible shapes (conformations) the molecule can adopt and their relative stabilities. For a cyclic molecule like this, identifying the most stable ring conformations would be a key outcome.

Solvent Effects: Simulate the behavior of the molecule in different solvents to understand how the solvent influences its structure and reactivity.

Reactivity Studies: While less common for predicting reaction pathways than static QM methods, MD can be used to study the dynamics of a reaction as it occurs.

Reaction Pathway and Transition State Calculations

A crucial aspect of understanding a molecule's chemistry is to study its potential reactions. Computational methods can be used to map out the energy landscape of a chemical reaction:

Reaction Mechanism Exploration: By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed.

Transition State Theory: The structure and energy of the transition state (the highest energy point along the reaction pathway) can be calculated. This information is vital for determining the activation energy and predicting the rate of a reaction.

For this compound, one could theoretically study its decomposition pathways, its reactions with nucleophiles or electrophiles, or its potential to undergo rearrangements.

Spectroscopic Property Prediction through Computational Approaches

As mentioned, computational methods are adept at predicting various types of spectra. This is a powerful tool for identifying and characterizing molecules. For this compound, one could predict:

Vibrational Spectra (IR/Raman): By calculating the vibrational frequencies, a theoretical spectrum can be generated that can aid in the interpretation of experimental spectra.

NMR Spectra: Chemical shifts (¹³C and potentially ¹H, though absent in the parent molecule) and coupling constants can be calculated to predict the Nuclear Magnetic Resonance (NMR) spectrum.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet and visible light.

A hypothetical table of predicted spectroscopic data might be:

| Spectroscopic Data | Predicted Values |

| Key IR Frequencies (cm⁻¹) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| UV-Vis λmax (nm) | Data not available |

Note: The table above is for illustrative purposes only. No actual calculated data for this compound has been found.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.